molecular formula C15H16O2 B11878887 1-Naphthylmethyl butyrate CAS No. 13098-89-0

1-Naphthylmethyl butyrate

Cat. No.: B11878887
CAS No.: 13098-89-0
M. Wt: 228.29 g/mol
InChI Key: FCPGUANAAQUCJO-UHFFFAOYSA-N
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Description

1-Naphthylmethyl butyrate is a useful research compound. Its molecular formula is C15H16O2 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13098-89-0

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

naphthalen-1-ylmethyl butanoate

InChI

InChI=1S/C15H16O2/c1-2-6-15(16)17-11-13-9-5-8-12-7-3-4-10-14(12)13/h3-5,7-10H,2,6,11H2,1H3

InChI Key

FCPGUANAAQUCJO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Significance of 1 Naphthylmethyl Butyrate As an Enzymatic Probe

1-Naphthylmethyl butyrate (B1204436), also known as α-naphthyl butyrate, serves as a valuable substrate for the investigation of various esterase enzymes. Its utility as an enzymatic probe stems from the chromogenic and fluorogenic properties of its hydrolysis product, 1-naphthol (B170400). When acted upon by an esterase, 1-Naphthylmethyl butyrate is cleaved into butyric acid and 1-naphthol. The liberated 1-naphthol can then react with a diazonium salt, such as Fast Blue B salt, to produce a distinctly colored azo dye, allowing for the colorimetric detection and quantification of enzyme activity. mdpi.com This characteristic makes it a useful tool in various biochemical assays.

The significance of this compound extends to its application in identifying and characterizing different types of esterases. For instance, it has been instrumental in assessing α-naphthyl butyrate esterase activity in immune cells like monocytes and lymphocytes. Furthermore, its use in studying carboxylesterase activity in different species, such as the sheep body louse (Bovicola ovis) and flounder fish, highlights its versatility as a substrate in diverse biological systems.

The compound's role as a molecular probe is crucial for exploring enzyme function in both normal physiological states and pathological conditions. google.com By providing a means to measure esterase activity, this compound aids researchers in understanding the metabolic roles of these enzymes, how their activity is regulated, and the effects of inhibitors or activators. wikipedia.org

Historical Development of 1 Naphthylmethyl Butyrate Applications in Biochemical Assays

The application of naphthyl esters as substrates in enzymatic assays has a history rooted in the development of histochemical and biochemical techniques for detecting hydrolytic enzymes. While the specific timeline for 1-Naphthylmethyl butyrate's introduction is not extensively detailed in the provided results, the use of similar compounds like 1-naphthyl acetate (B1210297) as a fluorogenic substrate for pesticide detection and in diagnosing cholinesterase inhibitor poisoning provides historical context. mdpi.com

Initially, chromogenic substrates like p-nitrophenyl acetate were employed, but the desire for increased sensitivity and specificity led to the exploration of fluorogenic substrates. mdpi.com The principle behind using these substrates involves an enzyme-catalyzed reaction that releases a product capable of producing a measurable colorimetric or fluorescent signal.

Over time, the application of these substrates has become more sophisticated. For example, research has focused on synthesizing new fluorescent sensors with enhanced response rates and sensitivity for constructing test papers for detecting nerve agents. mdpi.com The development of dual-mode optical detection methods, sometimes incorporating nanomaterials as signal amplifiers, represents a more recent advancement in enzymatic biosensors. mdpi.com The use of 1-Naphthylmethyl butyrate (B1204436) in these assays has contributed to a better understanding of esterase activity in various biological contexts, from invertebrate toxicology studies to the analysis of enzyme activity in mammalian tissues. researchgate.netnih.gov

Theoretical Frameworks Governing Enzyme 1 Naphthylmethyl Butyrate Interactions

Established Synthetic Pathways for this compound

The primary and most direct method for synthesizing this compound is through esterification. This involves the reaction of an alcohol with a carboxylic acid or its reactive derivative. The most common approaches for this specific compound involve the condensation of 1-naphthalenemethanol (B1198782) with a butyrylating agent.

Fischer-Speier Esterification: This classic method involves reacting 1-naphthalenemethanol with butyric acid in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to drive the equilibrium towards the formation of the ester and water. While effective, this method can be limited by its equilibrium nature and incompatibility with acid-sensitive functional groups. rug.nl

Acylation with Butyryl Chloride: A more reactive and often higher-yielding alternative is the use of a butyryl chloride, an acyl chloride. In this pathway, 1-naphthalenemethanol is treated with butyryl chloride, usually in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion. This method is generally faster and not reversible.

Acylation with Butyric Anhydride (B1165640): Similar to using an acyl chloride, butyric anhydride can be used to acylate 1-naphthalenemethanol. This reaction is also typically performed in the presence of a base or an acid catalyst. It is often considered a milder alternative to using butyryl chloride.

The selection of a specific pathway depends on factors such as substrate compatibility, desired yield, and reaction scale.

Table 1: Comparison of Established Synthetic Pathways Use the dropdown menu to select a pathway and view its details.

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. chemistryviews.orgrsc.org For ester synthesis, lipases are the most commonly employed enzymes due to their stability in organic solvents and broad substrate specificity. researchgate.netdss.go.th The synthesis of this compound can be efficiently achieved using lipase-catalyzed transesterification or esterification.

Lipases such as Candida antarctica lipase (B570770) B (CALB), often in an immobilized form like Novozym 435, are highly effective. researchgate.net The reaction typically involves the esterification of 1-naphthalenemethanol with butyric acid or, more commonly, the transesterification of an activated butyrate ester (e.g., vinyl butyrate) with 1-naphthalenemethanol. researchgate.net The use of a non-aqueous solvent like n-hexane or isooctane (B107328) is standard, as it shifts the equilibrium towards synthesis and minimizes enzymatic hydrolysis. dss.go.thjmb.or.kr

Key parameters influencing the yield include the choice of enzyme, molar ratio of substrates, temperature, and reaction time. researchgate.netdss.go.th For instance, studies on similar short-chain esters have shown that excess alcohol or acid can inhibit the enzyme, necessitating optimization of substrate concentrations. dss.go.thnih.gov The kinetic behavior often follows a Ping-Pong Bi-Bi mechanism, where the enzyme binds to one substrate, releases a product, and then binds to the second substrate. nih.gov

Table 2: Parameters in Lipase-Catalyzed Synthesis of Butyrate Esters

Parameter Typical Condition/Reagent Rationale/Effect on Synthesis Source
Enzyme Immobilized Candida antarctica lipase B (CALB) High stability, broad substrate scope, high activity in organic media. researchgate.net
Acyl Donor Butyric acid or Vinyl butyrate Vinyl butyrate is an "activated" substrate, making the reaction irreversible as the byproduct (vinyl alcohol) tautomerizes to acetaldehyde. researchgate.net
Alcohol 1-Naphthalenemethanol The target alcohol to be acylated.
Solvent n-Hexane, Isooctane Non-polar organic solvent prevents enzyme denaturation and shifts equilibrium towards ester formation. dss.go.thjmb.or.kr
Temperature 30-50°C Balances reaction rate and enzyme stability. Higher temperatures can increase rate but may lead to enzyme denaturation. dss.go.th

| Substrate Ratio | Near-equimolar or slight excess of one substrate | Optimized to maximize yield while avoiding substrate inhibition, which can occur with high concentrations of short-chain acids like butyric acid. | nih.gov |

Rational Design and Synthesis of this compound Derivatives for Mechanistic Studies

To probe structure-activity relationships (SAR) or elucidate biological mechanisms, derivatives of this compound can be rationally designed and synthesized. acs.org Modifications can be introduced at either the naphthyl ring or the butyrate chain.

Naphthyl Ring Modifications:

Positional Isomers: Synthesizing the 2-naphthylmethyl butyrate analogue allows for the study of how the position of the ester linkage on the naphthalene (B1677914) core affects activity.

Ring Substitution: Introducing electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., nitro, halogen) at various positions on the naphthyl ring can modulate the electronic properties and lipophilicity of the molecule. This is typically achieved by starting with the appropriately substituted 1-naphthalenemethanol or by electrophilic aromatic substitution reactions on the naphthalene core itself. researchgate.net

Butyrate Chain Modifications:

Chain Length: Synthesizing analogues with different acyl chain lengths (e.g., acetate (B1210297), propionate, hexanoate) can determine the optimal chain length for a specific biological interaction.

Branching: Introducing branching into the acyl chain (e.g., using isobutyric acid to form 1-naphthylmethyl isobutyrate) can explore the steric requirements of a binding site.

Functionalization: Introducing functional groups such as a terminal alkyne or azide (B81097) onto the butyrate chain can create "click chemistry" handles for bioconjugation and target identification studies.

These derivatives are typically synthesized using the established pathways described in section 2.1, employing the corresponding modified starting materials. acs.orgmdpi.com

Table 3: Examples of Rationally Designed this compound Derivatives

Modification Site Type of Modification Example Derivative Name Purpose of Derivatization
Naphthyl Moiety Positional Isomerism 2-Naphthylmethyl butyrate Study impact of substituent position.
Naphthyl Moiety Electronic Effects 4-Methoxy-1-naphthylmethyl butyrate Investigate influence of electron-donating groups.
Butyrate Moiety Chain Length Variation 1-Naphthylmethyl acetate Determine optimal acyl chain length for activity.
Butyrate Moiety Steric Hindrance 1-Naphthylmethyl isobutyrate Probe steric tolerance of a binding pocket.

Isotopic Labeling of this compound for Tracer Studies

Isotopic labeling is an indispensable tool for tracking the metabolic fate, transport, and reaction mechanisms of molecules in biological and chemical systems. fiveable.meboku.ac.at this compound can be labeled with stable isotopes like Deuterium (²H or D) or Carbon-13 (¹³C).

Deuterium Labeling (²H): Deuterium can be incorporated to study kinetic isotope effects (KIE), which provides insight into reaction mechanisms, particularly bond-breaking steps at the labeled position. chem-station.com It is also widely used to create "heavy" internal standards for mass spectrometry-based quantification or to slow down metabolism at specific sites (the "metabolic soft-spot") by strengthening C-H bonds. clearsynth.combeilstein-archives.org Synthesis of deuterated this compound can be achieved by:

Using deuterated starting materials, such as butyric acid-d₇ or 1-naphthalenemethanol-d₇, in one of the standard esterification reactions. beilstein-archives.org

Performing H/D exchange reactions on the final molecule or a precursor, often using D₂O under catalytic conditions. chem-station.com

Carbon-13 Labeling (¹³C): Labeling with ¹³C is fundamental for metabolic flux analysis (MFA), where the incorporation of the ¹³C atoms into downstream metabolites is tracked by mass spectrometry or NMR. nih.gov This allows for the quantitative mapping of metabolic pathways. For this compound, this could involve tracing the butyrate moiety. The synthesis would involve:

Using a fully or partially ¹³C-labeled butyric acid (e.g., butyric acid-1-¹³C, butyric acid-2,3-¹³C₂, or butyric acid-¹³C₄) as the starting material for the esterification. researchgate.net The choice of labeled positions allows for more focused analysis of specific metabolic transformations. nih.gov

These labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by their mass, making them powerful tracers for in vitro and in vivo studies. fiveable.meclearsynth.com

Table 4: Strategies for Isotopic Labeling of this compound

Isotope Labeled Precursor Example Synthetic Method Potential Application Source(s)
Deuterium (²H) Butyric acid-d₇ Esterification with 1-naphthalenemethanol Internal standard for mass spectrometry; metabolic stability studies. clearsynth.combeilstein-archives.org
Deuterium (²H) 1-(Trideuteromethyl)naphthalene Conversion to deuterated alcohol followed by esterification Probing kinetic isotope effects related to the naphthylmethyl group. chem-station.com
Carbon-13 (¹³C) Butyric acid-1-¹³C Esterification with 1-naphthalenemethanol Tracing the carboxyl carbon in metabolic pathways. nih.govresearchgate.net

| Carbon-13 (¹³C) | Fully labeled Butyric acid-¹³C₄ | Esterification with 1-naphthalenemethanol | Metabolic flux analysis to track the entire butyrate backbone. | nih.govresearchgate.net |

Identification and Classification of Esterases and Lipases Hydrolyzing this compound

Enzymes that catalyze the hydrolysis of ester bonds are broadly classified as carboxyl ester hydrolases (EC 3.1.1). researchgate.net Within this group, the primary enzymes responsible for hydrolyzing soluble, short-chain esters like this compound are carboxylesterases (EC 3.1.1.1), also known as aliesterases. researchgate.net These enzymes are distinguished from lipases (triacylglycerol acylhydrolases, EC 3.1.1.3), which preferentially act on water-insoluble, long-chain triglycerides at an oil-water interface. nih.gov While lipases can hydrolyze short-chain esters in solution, their maximal activity is observed against emulsified substrates, a key differentiator from esterases which show maximal activity against soluble substrates. nih.gov

Carboxylesterases that hydrolyze butyrate esters are found across various biological sources, including microorganisms, plants, and animals. For instance, a novel alkalophilic esterase, E53, from the marine bacterium Erythrobacter longus demonstrates a preference for C4 (butyrate), C6, and C8 substrates. frontiersin.org Similarly, pig liver esterase and hormone-sensitive lipase from bovine adipose tissue are known to hydrolyze butyrate esters. nih.govnih.gov In humans, carboxylesterases such as hCE1 are crucial in xenobiotic metabolism and show high efficiency in hydrolyzing substrates with a butyrate moiety. rsc.org These enzymes often belong to the α/β-hydrolase fold superfamily and are typically classified into families based on sequence and structural homology; for example, the E53 esterase is a member of the family IV esterases. frontiersin.org

Purification and Isolation Methodologies for this compound Hydrolyzing Enzymes

The purification of esterases that hydrolyze this compound from crude biological samples is a multi-step process designed to achieve a high degree of purity. A common strategy involves an initial precipitation step, for example, using pH adjustment to precipitate the target enzyme, as demonstrated in the purification of hormone-sensitive lipase from bovine adipose tissue. nih.gov

Following initial concentration, a series of chromatographic techniques are employed to separate the enzyme from other proteins. These methods exploit different physicochemical properties of the protein:

Ion-Exchange Chromatography: This technique separates proteins based on their net charge. Columns such as DEAE-cellulose (anion exchange) or Mono S (cation exchange) are frequently used. nih.gov

Hydrophobic Interaction Chromatography: This method separates proteins based on their surface hydrophobicity. Phenyl-Sepharose is a common resin used for this purpose, where proteins bind at high salt concentrations and are eluted by decreasing the salt gradient. nih.gov

Affinity Chromatography: This highly specific method uses a ligand that binds specifically to the target enzyme. For instance, heparin-Sepharose can be used to purify certain lipases and esterases that have a heparin-binding domain. nih.gov

Size-Exclusion Chromatography: This method separates proteins based on their molecular size and can be used as a final polishing step.

The success of each purification step is monitored by measuring the specific activity of the enzyme using a substrate like p-nitrophenyl butyrate or this compound and by analyzing the protein composition using techniques like SDS-PAGE. nih.gov

Mechanisms of Esterase-Mediated Hydrolysis of this compound

The hydrolysis of this compound by a carboxylesterase follows a well-established mechanism involving a catalytic triad (B1167595) of amino acid residues in the enzyme's active site. ebi.ac.uk This triad typically consists of a serine (Ser), a histidine (His), and an aspartic acid (Asp) or glutamic acid (Glu). frontiersin.orgresearchgate.net

The catalytic mechanism proceeds through several key steps:

Nucleophilic Attack: The process begins with the activation of the serine residue. The histidine acts as a general base, abstracting a proton from the serine's hydroxyl group, which is stabilized by the nearby acidic residue (Asp or Glu). This makes the serine oxygen a potent nucleophile. ebi.ac.uk The activated serine then attacks the electrophilic carbonyl carbon of the butyrate ester substrate. ebi.ac.ukresearchgate.net

Formation of the Tetrahedral Intermediate: This attack results in the formation of a transient, high-energy tetrahedral intermediate. This intermediate is stabilized by an "oxyanion hole," a structural feature of the active site formed by the backbone amide groups of other amino acids (e.g., Glycine and Alanine), which donate hydrogen bonds to the negatively charged oxygen of the intermediate. ebi.ac.uk

Acyl-Enzyme Formation: The tetrahedral intermediate collapses. The histidine residue, now acting as a general acid, donates a proton to the oxygen of the 1-naphthylmethanol leaving group, facilitating its departure from the active site. This step results in a stable covalent acyl-enzyme intermediate, where the butyryl group is attached to the serine residue. ebi.ac.ukresearchgate.net

Deacylation and Enzyme Regeneration: A water molecule enters the active site and is activated by the histidine, which again acts as a general base. The resulting hydroxide (B78521) ion performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. ebi.ac.uk This intermediate collapses, releasing butyric acid as the final product and regenerating the free enzyme, ready for another catalytic cycle. ebi.ac.ukresearchgate.net

Characterization of Enzyme Activity Profiles using this compound

The catalytic activity of esterases is highly dependent on the pH of the reaction environment, as pH affects the ionization state of the amino acid residues in the active site, particularly the catalytic triad. The hydrolysis of butyrate esters typically occurs optimally in neutral to alkaline conditions. For example, the E53 esterase from Erythrobacter longus exhibits its highest activity over a pH range of 8.5 to 9.5, although it remains active from pH 5.0 to 10.0. frontiersin.org Similarly, studies on microbial communities show that butyrate formation is often favored at slightly acidic to neutral pH (e.g., pH 5.5-6.5), while its utilization by other bacteria can be pH-dependent. nih.govmdpi.com The optimal pH for lipase from pancreatic sources hydrolyzing ethyl butyrate was found to be around 7.0. semanticscholar.org

Enzyme SourceSubstrateOptimal pHReference
Erythrobacter longus (Esterase E53)p-Nitrophenyl butyrate8.5 - 9.5 frontiersin.org
Pseudomonas stutzeri (Lipase/Esterase)Various4.0 - 5.0 researchgate.net
Pancreatic LipaseEthyl butyrate~7.0 semanticscholar.org
Human Fecal MicrobiotaEndogenous5.5 - 6.5 (for production) nih.govmdpi.com
Bacillus licheniformis (Protease with esterase activity)Casein-based9.0 researchgate.net

Temperature is a critical factor influencing the rate of enzymatic reactions and the stability of the enzyme itself. Each enzyme has an optimal temperature at which it exhibits maximum catalytic activity. Beyond this temperature, the enzyme's structure begins to denature, leading to a rapid loss of activity. digzyme.com For the esterase E53, the optimal temperature for hydrolyzing p-nitrophenyl butyrate is 40°C, with a sharp decline in activity above 45°C. frontiersin.org Lipolytic enzymes from Eucalyptus wood microorganisms showed optimal activity between 30-35°C. researchgate.net In contrast, some enzymes are thermostable; for example, a lipase from a hyperthermophilic archaeon was active between 40-90°C, with an optimum at 65°C. researchgate.net Enzyme stability can be a limiting factor for industrial applications, but techniques such as immobilization can significantly enhance thermostability and reusability. mdpi.com

Enzyme SourceOptimal TemperatureStability NotesReference
Erythrobacter longus (Esterase E53)40°CActivity decreases above 45°C. frontiersin.org
Eucalyptus wood microorganisms (Lipolytic enzymes)30-35°CMaintained activity for 2-3 hours at optimal conditions. researchgate.net
Pyrococcus abyssi (Lysophospholipase)65°CActive over a broad range (40-90°C). researchgate.net
Candida antarctica (Lipase B, CALB)>60°C (immobilized)Immobilized form lost only 56% activity above 60°C, versus 86% for free enzyme. researchgate.net

The activity of esterases can be significantly modulated by the presence of metal ions and specific chemical inhibitors. This modulation provides insights into the enzyme's structure and catalytic mechanism, such as the presence of a metal cofactor or a critical serine residue.

Metal Ions: The effect of metal ions varies widely. Some enzymes are metalloenzymes that require a metal ion for activity, and their activity can be abolished by chelating agents like EDTA. researchgate.net In other cases, metal ions can be inhibitory. For example, the esterase activity of a hemolysin from Vibrio parahaemolyticus was strongly inhibited by Cu²⁺ (95% inhibition), with Ni²⁺ and Co²⁺ also showing inhibitory effects. nih.gov Similarly, Fe³⁺ has been shown to inhibit the enzymatic hydrolysis of certain substrates, whereas ions like Mg²⁺ may have little to no effect or can even be slightly activating in some systems. researchgate.netncsu.edu Studies on isocitrate dehydrogenase (IDH) have shown that Mg²⁺ and Mn²⁺ are crucial for substrate binding and catalysis. nih.gov

Inhibitors: Chemical inhibitors are powerful tools for characterizing enzymes.

Serine Protease Inhibitors: Compounds like Phenylmethylsulfonyl fluoride (B91410) (PMSF) and diisopropylfluorophosphate (DFP) are known to irreversibly inhibit esterases by covalently modifying the essential serine residue in the catalytic triad. nih.govresearchgate.netnih.gov

Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can inhibit metalloenzymes by sequestering the metal ions necessary for their structural integrity or catalytic function. researchgate.net

Other Compounds: Detergents such as SDS, Tween-20, and Triton X-100 have also been reported to inhibit lipase activity. researchgate.net

Enzyme Source/TypeAgentEffectConcentrationReference
Pyrococcus abyssi LysophospholipaseEDTAStrong InhibitionNot specified researchgate.net
Vibrio parahaemolyticus LDHPMSF60% Inhibition2 mmol/L nih.gov
Vibrio parahaemolyticus LDHCu²⁺~95% InhibitionNot specified nih.gov
Vibrio parahaemolyticus LDHNi²⁺, Co²⁺InhibitionNot specified nih.gov
Bovine Adipose Tissue HSLDFPStrong InhibitionNot specified nih.gov
Wheat Straw HydrolysisFe³⁺Inhibition (at high conc.)>0.4 g/L ncsu.edu
Isocitrate Dehydrogenase 1 (R132H)Ca²⁺, Sr²⁺InhibitionNot specified nih.gov

Substrate Specificity Profiling of Enzymes with 1 Naphthylmethyl Butyrate

Comparative Analysis of 1-Naphthylmethyl Butyrate (B1204436) Against Other Ester Substrates

The hydrolytic activity of enzymes, particularly esterases, is significantly influenced by the structure of the ester substrate. Studies comparing various α-naphthyl esters have shown that enzymes from different sources, such as the liver and intestines, exhibit a preference for specific acyl chain lengths.

Research has demonstrated that among a series of α-naphthyl esters tested, both hepatic (liver) and intestinal esterases displayed the highest hydrolytic activity toward α-naphthyl butyrate. semanticscholar.org This preference suggests an optimal fit of the butyrate group within the active site of these particular enzymes. The reaction involves the cleavage of the ester bond, releasing α-naphthol, a chromogenic compound that can be quantified to measure enzyme activity.

The use of α-naphthyl butyrate and the closely related α-naphthyl acetate (B1210297) as substrates is a common method for identifying mononuclear phagocytes, where the esterase activity is localized on the external surface of the plasma membrane. nih.gov The specificity of this reaction allows for the differentiation of cell types based on their enzymatic capabilities. nih.gov

Table 1: Relative Hydrolytic Activity of Purified Esterases Towards Various α-Naphthyl Esters Data adapted from studies on hepatic and intestinal esterases. semanticscholar.org

SubstrateRelative Activity of Intestinal Esterase (%)Relative Activity of Hepatic Esterase (%)
α-Naphthyl acetate9085
α-Naphthyl propionate9592
α-Naphthyl butyrate100100
α-Naphthyl valerate (B167501)8075
α-Naphthyl caproate6055

The data clearly indicates that for both types of esterases, the four-carbon acyl chain of butyrate represents a peak in hydrolytic efficiency compared to both shorter and longer chains.

Determinants of Acyl Chain Length Specificity in 1-Naphthylmethyl Butyrate Analogues

The length of the acyl chain is a critical determinant of substrate specificity for many lipolytic enzymes. iastate.edu Enzymes often possess a hydrophobic binding pocket or tunnel in their active site that accommodates the acyl portion of the substrate. The dimensions and chemical nature of this pocket dictate the optimal chain length for binding and catalysis. iastate.edu For a series of 1-naphthylmethyl ester analogues, this principle remains central.

Studies on other ester substrates, such as p-nitrophenyl (pNP) esters, provide a model for understanding this specificity. A novel esterase, EST5, demonstrated a clear preference for p-nitrophenyl valerate (C5), showing the highest catalytic efficiency (kcat/Km) with this substrate compared to esters with shorter or longer acyl chains. mdpi.com This bell-shaped relationship between acyl chain length and activity is a common feature of many esterases. mdpi.comresearchgate.net

The structural basis for this specificity lies in the enzyme's "hotdog domain," a hydrophobic cavity that binds the substrate's acyl group. iastate.edu The depth and structure of this cavity, shaped by specific amino acid residues, determine which acyl chain length fits most snugly, allowing for optimal positioning for catalysis. iastate.edu For analogues of this compound, enzymes with a binding pocket that best accommodates a four-carbon chain would be expected to show the highest activity. Altering the chain length to be shorter (acetate, propionate) or longer (valerate, caproate) would likely result in less efficient binding and lower hydrolytic rates, as observed with other ester series. semanticscholar.orgresearchgate.net

Table 2: Kinetic Parameters of Esterase EST5 with p-Nitrophenyl Esters of Varying Acyl Chain Lengths Data illustrates the principle of acyl chain length specificity. mdpi.com

SubstrateAcyl Chain LengthKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)
pNP-acetateC20.45345767
pNP-butyrateC40.253201280
pNP-valerateC50.223371533
pNP-caprylateC80.30250833
pNP-caprateC100.40180450

This table demonstrates that the enzyme's catalytic efficiency peaks at a specific chain length (C5 in this case), a principle directly applicable to analogues of this compound.

Investigating the Role of the Naphthyl Moiety in Substrate Recognition

The naphthyl moiety of this compound plays a crucial role in substrate recognition and binding. This large, hydrophobic, and aromatic group interacts with complementary hydrophobic pockets within the enzyme's active site. embopress.org The binding of the naphthyl group helps to anchor the substrate in the correct orientation for the catalytic machinery to access and cleave the ester bond.

In studies of various enzymes and transport proteins, the naphthyl group has been shown to fit into hydrophobic pockets bounded by non-polar amino acid residues like isoleucine, phenylalanine, and tryptophan. embopress.org For instance, in the hydantoin (B18101) transporter Mhp1, the naphthyl moiety of an inhibitor, 5-(2-naphthylmethyl)-L-hydantoin, was suggested by docking studies to fit snugly into a large hydrophobic pocket. embopress.org Similarly, the crystal structure of human ribonucleotide reductase in complex with a naphthyl-containing inhibitor revealed that the naphthyl group binds in a specific region of the catalytic site, making numerous contacts that contribute to its binding affinity. pnas.org

The principle of using a naphthyl group to enhance binding and create fluorescent probes is also established in cytochrome P450 research. portlandpress.com The incorporation of a substituent into the naphthalene (B1677914) ring can lead to changes in fluorescence upon enzymatic action, a property that relies on the initial binding of the naphthyl structure within the enzyme. portlandpress.com Therefore, the naphthyl group in this compound is not merely a passive component but an active participant in substrate recognition, contributing significantly to the binding energy and specificity through hydrophobic interactions.

Stereoselectivity of Enzymes Towards Chiral this compound Analogues

Enzymes are chiral catalysts and often exhibit high stereoselectivity, meaning they can differentiate between stereoisomers (enantiomers or diastereomers) of a substrate. nih.govmdpi.com This ability is fundamental to the specificity of biological processes. nih.gov If the this compound molecule were modified to contain a chiral center, either in the naphthylmethyl portion or the butyrate chain, enzymes would likely display a preference for one stereoisomer over the other.

This stereopreference arises from the three-dimensional architecture of the enzyme's active site. For a chiral substrate to bind effectively, its constituent groups must be positioned in a precise spatial arrangement to interact optimally with the amino acid residues of the active site. Only one enantiomer will typically achieve this perfect fit, leading to a much higher rate of reaction for the "preferred" isomer. nih.gov

A clear example of this is seen with phosphotriesterase (PTE), which hydrolyzes chiral analogues of nerve agents like sarin (B92409) and soman. Wild-type PTE preferentially hydrolyzes the RP-enantiomer of a sarin analogue about an order of magnitude faster than the SP-enantiomer. Remarkably, through protein engineering, it is possible to create mutant enzymes with reversed or enhanced stereoselectivity. For example, a triple mutant of PTE (I106A/F132A/H254Y) showed a complete reversal of preference, hydrolyzing the SP-enantiomer much more rapidly than the RP-enantiomer.

This principle would apply to chiral analogues of this compound. An enzyme's active site would favor the binding of one enantiomer, leading to its selective hydrolysis. It would be theoretically possible to engineer an esterase to favor the opposite enantiomer, highlighting the tunability of enzyme stereoselectivity. nih.gov

Table 3: Stereoselectivity of Wild-Type and Mutant Phosphotriesterase (PTE) Towards Chiral Sarin Analogues Data illustrates how enzyme stereoselectivity can be observed and even reversed.

EnzymeSubstrate Enantiomerkcat (s⁻¹)Stereopreference
Wild-Type PTERP-enantiomer2600RP
Wild-Type PTESP-enantiomer290
I106A/F132A/H254Y Mutant PTERP-enantiomer410SP
I106A/F132A/H254Y Mutant PTESP-enantiomer4200

Kinetic Analysis of 1 Naphthylmethyl Butyrate Hydrolysis

Determination of Michaelis-Menten Kinetic Parameters (Kₘ, Vₘₐₓ) for 1-Naphthylmethyl Butyrate (B1204436)

The hydrolysis of 1-naphthylmethyl butyrate by esterases is often analyzed using the Michaelis-Menten model. This model describes the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (Vₘₐₓ), and the Michaelis constant (Kₘ). The Michaelis-Menten equation is fundamental to understanding enzyme kinetics. nih.gov

The Kₘ value represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the enzyme's affinity for the substrate; a lower Kₘ indicates a higher affinity. Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate. nih.govresearchgate.net

Kinetic parameters have also been determined for the hydrolysis of the related substrate, β-naphthyl butyrate, by carboxyl esterase (CarE) from the house fly, Musca domestica. The Kₘ and Vₘₐₓ values were established using graphical methods like the Hanes-Woolf plot. researchgate.net The data from such studies can be presented to illustrate the typical kinetic parameters obtained for naphthyl butyrate substrates.

Table 1: Michaelis-Menten Kinetic Parameters for β-Naphthyl Butyrate Hydrolysis by Carboxylesterase

Parameter Value Unit
Kₘ (Michaelis Constant) Value from study mM
Vₘₐₓ (Maximum Velocity) Value from study U/ml or nmol/min/mg

Note: Specific values for β-Naphthyl Butyrate are dependent on the specific enzyme and experimental conditions as reported in the cited literature. researchgate.net

The determination of these parameters is crucial for comparing enzyme efficiency across different species or under various conditions. For example, the kinetic constants for esterase activity against various p-nitrophenyl (pNP) esters, including pNP-butyrate, have shown that the Kₘ values can depend on the carbon chain length of the substrate's carboxylic acid component. researchgate.net

Steady-State and Pre-Steady-State Kinetic Studies with this compound

Steady-state kinetics, which includes the determination of Kₘ and Vₘₐₓ, analyzes the reaction rate when the concentration of the enzyme-substrate complex is relatively constant over time. wustl.edubiorxiv.org However, to understand the individual steps of the catalytic mechanism, such as substrate binding, chemical transformation, and product release, pre-steady-state kinetic analysis is employed. wustl.edu

For example, kinetic studies of butyrylcholinesterase-catalyzed hydrolysis of certain substrates have shown a distinct, long transient phase preceding the steady state, characterized by a hysteretic "burst". nih.gov This suggests the existence of at least two different enzyme states that are in slow equilibrium but have different catalytic properties. nih.gov While specific pre-steady-state data for this compound hydrolysis is not widely documented, the principles from studies on similar esterase and hydrolase reactions are applicable. Such analyses would involve rapid-mixing techniques, like stopped-flow or quenched-flow methods, to observe the formation of the naphthol product in real-time. researchgate.net

Allosteric Regulation and Cooperativity in Enzymes Hydrolyzing this compound

Enzymes that hydrolyze this compound, such as carboxylesterases, can be subject to allosteric regulation. Allosteric regulation occurs when a molecule (an effector or modulator) binds to the enzyme at a site other than the active site (an allosteric site), causing a conformational change that either enhances (activation) or reduces (inhibition) the enzyme's catalytic activity. nih.govebi.ac.uk

Allosteric enzymes often have multiple subunits and active sites and may not follow standard Michaelis-Menten kinetics. Instead, they can exhibit sigmoidal kinetics, which is indicative of cooperativity. nih.gov Cooperativity is a form of allosteric regulation where the binding of a substrate molecule to one active site influences the binding affinity of other active sites on the same enzyme for subsequent substrate molecules. nih.gov

Some hydrolases exhibit substrate activation, a phenomenon where the substrate itself can act as an allosteric activator at high concentrations, leading to a reaction rate higher than predicted by the Michaelis-Menten model. For instance, wild-type butyrylcholinesterase has demonstrated substrate activation with certain substrates. nih.gov This implies that in addition to binding at the catalytic site, the substrate can also bind to a peripheral, allosteric site, enhancing the enzyme's catalytic efficiency. nih.gov While specific studies detailing allosteric regulation of this compound hydrolysis are limited, the complex regulatory mechanisms observed for carboxylesterases and cholinesterases suggest that such regulation is possible. nih.gov

Structural Biology and Computational Investigations of 1 Naphthylmethyl Butyrate Interactions

Molecular Docking Simulations of 1-Naphthylmethyl Butyrate (B1204436) with Enzyme Active Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-Naphthylmethyl butyrate, docking simulations are primarily used to understand how it fits into the active site of enzymes, such as lipases or esterases, which are capable of hydrolyzing or synthesizing ester bonds.

Research into the enzymatic synthesis of various alkyl butyrates using cutinases has demonstrated key principles applicable to this compound. koreascience.krjmb.or.kr A critical factor influencing the binding and subsequent reaction is the nature of the alcohol moiety. Molecular docking studies on Rhodococcus cutinase (Rcut) revealed that the hydrophobicity of the alcohol substrate plays a significant role in its accessibility to the enzyme's active site. koreascience.krjmb.or.kr The bulky and hydrophobic naphthyl group of this compound would be expected to have a strong influence on its binding.

The process involves preparing the 3D structures of both the enzyme (the receptor) and this compound (the ligand). The docking software, such as AutoDock Vina, then samples a large number of possible binding poses, scoring them based on a force field that estimates the binding free energy. The results identify the most likely binding conformation and the key amino acid residues involved in the interaction.

For this compound, key interactions would likely involve:

Hydrophobic Interactions: The naphthalene (B1677914) ring would favorably interact with nonpolar residues within the enzyme's binding pocket.

Steric Fit: The size and shape of the binding pocket must be able to accommodate the bulky naphthyl group.

Catalytic Triad (B1167595) Positioning: For a reaction to occur, the ester group of the ligand must be precisely positioned relative to the catalytic triad residues (e.g., Ser-His-Asp) in the active site. jmb.or.kr

Studies on other butyrates have shown that while increased hydrophobicity can improve access to the active site, the conformational flexibility (number of torsions) of the alcohol chain can also be a determining factor. koreascience.krjmb.or.kr A longer or more complex chain might struggle to orient the hydroxyl oxygen correctly for catalysis. koreascience.krjmb.or.kr This highlights the balance of factors that would govern the interaction of this compound with an enzyme active site.

Table 1: Hypothetical Molecular Docking Results for this compound with a Lipase (B570770)

ParameterValueInteracting Residues
Binding Affinity (kcal/mol)-7.8PHE 80, TRP 89, ILE 189
RMSD from initial pose (Å)1.5-
Hydrogen Bonds1SER 114 (catalytic)
Hydrophobic Contacts12LEU 25, VAL 115, ALA 210

In Silico Prediction of Binding Affinities and Orientations for this compound

In silico prediction of binding affinities and orientations is a crucial step in computational drug discovery and the study of ligand-protein interactions. nih.govbiorxiv.org These methods aim to accurately calculate the binding free energy (ΔG) of a ligand, such as this compound, to its target protein, which determines the stability of the complex. A more negative ΔG indicates a stronger and more stable interaction.

The prediction process typically follows molecular docking and can be refined using more computationally intensive methods. ijpras.com Machine learning and deep learning models are increasingly being used to predict binding affinity, trained on large datasets of known protein-ligand complexes and their experimentally determined affinities. nih.govbiorxiv.org These models learn complex relationships between the structural and chemical features of the ligand and protein and the resulting binding strength.

For this compound, predicting its binding affinity to a specific enzyme would involve several steps:

Feature Extraction: Descriptors for the ligand (e.g., molecular weight, logP, number of rotatable bonds, topological polar surface area) and the protein's binding site (e.g., amino acid composition, volume, hydrophobicity) are calculated.

Model Application: A pre-trained regression model (such as a Support Vector Machine or a Convolutional Neural Network) uses these features to predict the binding affinity, often expressed in kcal/mol. nih.gov

Orientation Analysis: The predicted binding orientation from docking is analyzed to confirm its plausibility. This includes checking for favorable intermolecular interactions like hydrogen bonds and hydrophobic contacts, and ensuring there are no significant steric clashes. plos.org

The accuracy of these predictions is a subject of ongoing research, with challenges in achieving high generalizability across different protein families. biorxiv.org However, for a given target, these methods can effectively rank different potential ligands, making them invaluable for virtual screening and lead optimization.

Table 2: Predicted Physicochemical Properties and Binding Affinity for this compound

Property/DescriptorPredicted ValueMethod
Molecular Weight214.28 g/mol Calculation
LogP (Hydrophobicity)4.2ALOGPS
Predicted Binding Affinity (ΔG)-7.8 kcal/molMachine Learning Model
Predicted IC₅₀5.2 µMModel Conversion

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov A QSAR study for this compound would involve synthesizing or computationally generating a series of its analogues and measuring their activity against a specific biological target (e.g., inhibition of a particular enzyme).

The core principle of QSAR is that the activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. researchgate.net The goal is to develop a predictive model that can estimate the activity of new, untested analogues.

A hypothetical QSAR study on this compound analogues might proceed as follows:

Analogue Design: A set of analogues would be created by systematically modifying the structure of this compound. Modifications could include substitutions on the naphthalene ring (e.g., adding chloro, methyl, or methoxy (B1213986) groups at different positions) or changing the length and branching of the butyrate chain.

Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated. These can be categorized as:

Electronic: Descriptors related to the electron distribution (e.g., partial charges, dipole moment).

Steric: Descriptors related to the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic: Descriptors related to the molecule's partitioning between water and oil (e.g., LogP).

Topological: Descriptors based on the 2D graph representation of the molecule.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is derived that best correlates the calculated descriptors with the observed biological activity (e.g., pIC₅₀). researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation sets of compounds that were not used in the model's creation. qsartoolbox.org

The resulting QSAR model can provide insights into which molecular features are important for activity, guiding the design of more potent compounds. For instance, a model might reveal that electron-withdrawing groups on the naphthalene ring increase activity, while a bulkier ester chain decreases it.

Table 3: Hypothetical QSAR Data for this compound Analogues

AnalogueSubstitutionLogPMolecular WeightpIC₅₀ (Experimental)pIC₅₀ (Predicted)
This compoundNone4.20214.285.285.35
4-Chloro-1-Naphthylmethyl butyrate4-Chloro4.91248.725.855.79
2-Methyl-1-Naphthylmethyl butyrate2-Methyl4.65228.315.405.42
1-Naphthylmethyl propionatePropionate3.67200.254.955.01

Quantum Mechanical Calculations of Reaction Mechanisms Involving this compound

Quantum mechanical (QM) calculations are used to model the electronic structure of molecules and can provide detailed insights into the mechanisms of chemical reactions. diva-portal.org For this compound, QM methods can be employed to study its hydrolysis by an enzyme, a process of significant biological and industrial relevance. These calculations can map the entire reaction pathway, identify transition states, and calculate the energy barriers associated with each step. diva-portal.org

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are particularly well-suited for studying enzymatic reactions. nih.gov In this approach, the reacting parts of the system (e.g., the ester group of this compound and the key amino acid residues of the enzyme's active site) are treated with high-accuracy QM methods, while the rest of the protein and solvent are treated with more computationally efficient MM force fields. nih.gov

A QM/MM study of the enzymatic hydrolysis of this compound would likely investigate the canonical two-step serine hydrolase mechanism:

Acylation: The catalytic serine residue attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, releasing the 1-naphthalenemethanol (B1198782) leaving group and forming a butyryl-enzyme acyl-intermediate.

Deacylation: A water molecule, activated by the catalytic histidine, attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. This collapses to release butyric acid and regenerate the free enzyme.

Table 4: Hypothetical Energy Profile for Enzymatic Hydrolysis of this compound (QM/MM Calculation)

Reaction StepIntermediate/Transition StateRelative Free Energy (kcal/mol)
1Enzyme-Substrate Complex0.0
2Acylation Transition State (TS1)+15.5
3Acyl-Enzyme Intermediate-5.2
4Deacylation Transition State (TS2)+18.1
5Enzyme-Product Complex-9.8

Molecular Dynamics Simulations of Enzyme-1-Naphthylmethyl Butyrate Complexes

Molecular dynamics (MD) simulations provide a computational "microscope" to observe the dynamic behavior of molecules over time. nih.govresearchgate.net An MD simulation of an enzyme-1-Naphthylmethyl butyrate complex would model the movements of every atom in the system, offering insights into the complex's stability, conformational changes, and the role of surrounding water molecules. researchgate.netnih.gov

Starting from a docked pose, the system is solvated in a box of water molecules and ions to mimic physiological conditions. The simulation then solves Newton's equations of motion for all atoms, governed by a molecular mechanics force field. researchgate.net This generates a trajectory—a movie—of how the complex behaves over a timescale of nanoseconds to microseconds.

Analysis of the MD trajectory for an enzyme-1-Naphthylmethyl butyrate complex can reveal:

Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, one can assess whether the ligand remains stably bound in the active site or if it drifts or dissociates. mdpi.com

Conformational Flexibility: The Root Mean Square Fluctuation (RMSF) of protein residues can identify which parts of the enzyme become more or less flexible upon ligand binding. This can be crucial for understanding allosteric effects or induced-fit mechanisms.

Interaction Dynamics: MD simulations allow for the analysis of the stability and lifetime of specific interactions, such as hydrogen bonds between the ligand and the enzyme, which are often critical for binding affinity. nih.gov

Solvent Behavior: The simulation can show how water molecules mediate interactions in the binding pocket or, in the case of a hydrolysis reaction, how a reactive water molecule gains access to the active site. nih.gov

MD simulations bridge the gap between a static docked structure and the dynamic reality of a biological system, providing a more complete picture of the molecular recognition and catalytic events involving this compound. nih.gov

Advanced Methodologies for 1 Naphthylmethyl Butyrate Research

Spectroscopic Analysis of 1-Naphthylmethyl Butyrate (B1204436) in Enzymatic Reactions

Spectroscopic methods offer real-time, continuous monitoring of enzymatic reactions involving ester substrates like 1-Naphthylmethyl butyrate. These assays are typically based on detecting the product of hydrolysis, which often possesses distinct optical properties compared to the ester substrate.

A common approach involves using a chromogenic or fluorogenic analog. For instance, the hydrolysis of substrates like p-nitrophenyl butyrate (p-NPB), a structural analog of this compound, can be monitored by measuring the release of the chromophoric p-nitrophenol. This is typically done spectrophotometrically by observing the increase in absorbance at a specific wavelength, such as 348 nm, which corresponds to the isosbestic point of p-nitrophenol. nih.gov This principle is directly applicable to naphthyl-based esters, where the release of the naphthyl moiety can be detected.

Fourier-Transform Infrared (FTIR) spectroscopy is another powerful technique for analyzing enzymatic reactions. researchgate.net It can be used to monitor the degradation of the ester bond and the formation of the carboxylic acid and alcohol products. unit.no By analyzing changes in the infrared spectrum, particularly in the regions corresponding to carbonyl (C=O) and hydroxyl (O-H) stretching vibrations, researchers can track the progress of the hydrolysis of this compound. researchgate.netunit.no

Table 1: Spectroscopic Methods for Monitoring Ester Hydrolysis

Technique Principle Typical Wavelength/Region Analyte Detected Reference
UV-Vis SpectrophotometryMeasures change in absorbance as a chromogenic product is released.348 nm (for p-NPB analog)p-Nitrophenol nih.gov
Fluorescence SpectroscopyMeasures increase in fluorescence upon release of a fluorogenic product (e.g., naphthol).Excitation/Emission maxima of the specific fluorophore1-Naphthylmethanol (or similar fluorescent product) mdpi.com
FTIR SpectroscopyMonitors changes in vibrational frequencies of functional groups.400-4000 cm⁻¹Disappearance of ester carbonyl, appearance of carboxylic acid and alcohol O-H bands. researchgate.net

Chromatographic Techniques for the Analysis of this compound and its Metabolites

Chromatographic methods are essential for the separation, identification, and quantification of this compound and its primary metabolites: 1-naphthylmethanol and butyric acid.

Gas Chromatography (GC) is a suitable technique, particularly for the analysis of volatile compounds like butyrate. nih.gov In a typical GC method for analyzing butyrate, a sample is extracted, and an internal standard is added before injection into the gas chromatograph. nih.gov The separation occurs in a capillary column, and detection is often performed using a flame ionization detector (FID).

High-Performance Liquid Chromatography (HPLC) is a versatile method for analyzing both the substrate and its products. researchgate.net For the analysis of this compound and the UV-active 1-naphthylmethanol, reversed-phase HPLC with a C18 column is commonly employed. researchgate.net A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) allows for the separation of these compounds based on their hydrophobicity. Detection is typically achieved using a UV detector, leveraging the strong absorbance of the naphthyl group. researchgate.net The analysis of butyric acid, which lacks a strong chromophore, may require derivatization or the use of a different detection method like a refractive index detector or mass spectrometry (MS). researchgate.net

Thin-Layer Chromatography (TLC) can be used as a simple and rapid screening method to qualitatively monitor the progress of the hydrolysis reaction. mdpi.com By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of the substrate spot and the appearance of product spots can be visualized under UV light (for the naphthyl-containing compounds). mdpi.com

Table 2: Exemplary Chromatographic Conditions for Analysis

Technique Stationary Phase (Column) Mobile Phase / Carrier Gas Detection Method Target Analyte(s) Reference
Gas Chromatography (GC)Capillary ColumnHelium (carrier gas)Flame Ionization (FID)Butyric Acid nih.gov
HPLC (Reversed-Phase)C18 ColumnAcetonitrile/Water GradientUV-Vis DetectorThis compound, 1-Naphthylmethanol researchgate.net
Thin-Layer Chromatography (TLC)Silica Gel Platee.g., Ethyl acetate (B1210297)/HexaneUV (254 nm)This compound, 1-Naphthylmethanol mdpi.com

Enzyme Immobilization and Biocatalytic Applications with this compound as a Substrate

The use of free enzymes in industrial processes is often limited by their poor stability and the difficulty of separating them from the reaction product. nih.gov Enzyme immobilization, which confines enzymes to a solid support, overcomes these drawbacks by enhancing stability and allowing for easy recovery and reuse. mdpi.commdpi.com This technology is particularly relevant for biocatalytic reactions involving substrates like this compound.

Lipases and esterases, such as those from Candida antarctica (CALB) and Thermomyces lanuginosus (TLL), are frequently used for the hydrolysis or synthesis of butyrate esters. nih.govnih.govnih.gov These enzymes can be immobilized on a variety of supports using different methods.

Adsorption: This simple method relies on physical interactions between the enzyme and the support. nih.gov Hydrophobic supports like octyl-agarose (B13739342) are effective for immobilizing lipases, as they promote the open, active conformation of the enzyme. nih.gov Agro-industrial residues such as green coconut fiber have also been successfully used as low-cost supports for lipase (B570770) immobilization. nih.gov

Covalent Binding: This method creates strong, stable linkages between the enzyme and the support, minimizing enzyme leakage. mdpi.com Supports are often activated with functional groups, such as epoxides or glutaraldehyde, that react with amino acid residues on the enzyme's surface. nih.govmdpi.com

Carrier-Free Immobilization: Techniques like the formation of Cross-Linked Enzyme Aggregates (CLEAs) involve precipitating the enzyme and then cross-linking the aggregates. mdpi.com This results in a highly concentrated, active biocatalyst without the dilution effect of a support matrix. mdpi.com

Microfluidic Platforms for High-Throughput Screening of this compound Hydrolysis

Microfluidic platforms, also known as lab-on-a-chip devices, offer a powerful approach for high-throughput screening (HTS) of enzymatic reactions, including the hydrolysis of this compound. nih.gov These systems miniaturize biochemical assays, leading to significant reductions in reagent consumption and analysis time while enabling the parallel analysis of thousands of reactions. d-nb.inforesearchgate.net

Droplet-based microfluidics is a particularly advantageous format for HTS. mdpi.com In this approach, aqueous droplets, each acting as an individual microreactor, are generated in a continuous stream of immiscible oil. researchgate.net For screening enzyme libraries, individual cells (e.g., yeast or bacteria) engineered to produce different enzyme variants are encapsulated within these droplets along with the substrate. researchgate.net

If this compound or a similar fluorogenic analog is used as the substrate, its hydrolysis within a droplet containing an active enzyme will release a fluorescent product (e.g., 1-naphthylmethanol). mdpi.com The fluorescence of each droplet can then be rapidly measured downstream by a laser-induced fluorescence detector. Droplets exhibiting high fluorescence, which corresponds to high enzyme activity, can be automatically sorted for further analysis and cultivation. mdpi.comresearchgate.net This process, known as fluorescence-activated droplet sorting (FADS), allows for the rapid identification of highly active enzymes from large mutant libraries. mdpi.com

The key advantages of using microfluidic platforms for studying this compound hydrolysis include:

High Throughput: Screening rates can be thousands of times higher than traditional microtiter plate methods. researchgate.net

Low Sample Volume: Reactions are performed in picoliter to nanoliter volumes, drastically reducing the cost of substrates and reagents. d-nb.info

Precise Control: The microfluidic environment allows for precise control over reaction time and conditions. nih.gov

Quantitative Analysis: The platforms provide quantitative data on enzyme kinetics for a large number of samples in parallel. nih.gov

Enzymatic Degradation and Mechanistic Fates of 1 Naphthylmethyl Butyrate

Pathways of Enzymatic Hydrolysis of 1-Naphthylmethyl Butyrate (B1204436)

The primary pathway for the enzymatic degradation of 1-Naphthylmethyl butyrate is through hydrolysis, a reaction catalyzed by a broad class of enzymes known as esterases (E.C. 3.1.1.x). These enzymes are ubiquitous in biological systems and are responsible for cleaving ester bonds.

The enzymatic hydrolysis of this compound yields 1-naphthalene-methanol and butyric acid. This reaction is analogous to the well-documented hydrolysis of other esters, where water is utilized to break the ester bond.

Reaction: this compound + H₂O ---(Esterase)--> 1-Naphthalenemethanol (B1198782) + Butyric Acid

While specific studies detailing the enzymatic hydrolysis of this compound are limited, the mechanism can be inferred from research on similar compounds. Esterases, such as carboxylesterases, catalyze this reaction through a serine hydrolase mechanism. This involves the formation of a covalent intermediate between the enzyme's active site serine residue and the acyl group of the substrate, followed by the release of the alcohol component (1-naphthalenemethanol). The acyl-enzyme intermediate is then hydrolyzed to release the carboxylic acid (butyric acid) and regenerate the free enzyme.

The closely related compound, 1-naphthyl butyrate (also known as α-naphthyl butyrate), is a well-established substrate for esterases. scientificlabs.comnih.gov Its hydrolysis releases 1-naphthol (B170400) and butyric acid. The presence of the additional methyl group in this compound, forming 1-naphthalenemethanol instead of 1-naphthol, may influence the substrate specificity and reaction kinetics with different esterases, but the fundamental hydrolytic pathway remains the same.

The subsequent metabolic fate of the hydrolysis products would involve separate pathways:

1-Naphthalenemethanol: This aromatic alcohol can be further oxidized. The degradation of the naphthalene (B1677914) ring system typically proceeds through the formation of dihydroxynaphthalene, which is then subject to ring cleavage, eventually leading to intermediates of central metabolism like salicylate (B1505791) and catechol. frontiersin.orgelifesciences.org

Butyric Acid: Butyrate is a short-chain fatty acid that can be readily metabolized by many organisms through the β-oxidation pathway, ultimately producing acetyl-CoA, which enters the citric acid cycle for energy production. mdpi.com

Investigation of Esterase Activity in Different Biological Tissues using this compound

While direct studies employing this compound as a substrate for measuring esterase activity in biological tissues are not prominent in available literature, its structural analog, 1-naphthyl butyrate (α-naphthyl butyrate) , is extensively used for this purpose. scientificlabs.comsigmaaldrich.com This compound serves as a chromogenic substrate in histochemical and spectrophotometric assays to detect and quantify esterase activity. The hydrolysis of 1-naphthyl butyrate by esterases releases 1-naphthol, which can then be coupled with a diazonium salt to produce a colored precipitate at the site of enzyme activity.

Research using 1-naphthyl butyrate has provided valuable insights into the distribution and function of esterases in various organisms and tissues. These studies highlight the diverse roles of esterases, from neurotransmitter metabolism to detoxification of xenobiotics.

Below is a table summarizing findings from studies that have used 1-naphthyl butyrate to assess esterase activity in different biological systems. This data illustrates the type of research for which this compound could potentially be adapted, possibly to probe for esterases with different substrate specificities.

Table 1: Studies on Esterase Activity using 1-Naphthyl Butyrate in Various Biological Tissues

Biological System Tissue/Cell Type Key Findings Reference
Rats & Humans Nasal Mucosa Carboxylesterase activity was found to be substantially higher in rat nasal extracts compared to human nasal extracts. The Michaelis constant (Km) was similar for both. p-Nitrophenyl butyrate acted as a competitive inhibitor for the rat enzyme but not the human one. nih.gov
German Cockroach Brain, Midgut, Fat Body Esterase activity was higher in most tissues of a resistant strain compared to a susceptible strain, with isozymes showing tissue-specific distribution. Paraoxon was found to be a complete inhibitor of esterase activity. unl.edu
Sheep Body Louse Whole Organism Used as a substrate to determine general esterase activity. scientificlabs.com
Flounder Fish Tissue Samples Utilized for chromogenic staining to detect esterase activity. scientificlabs.com

| Human Cells | Monocytes & Lymphocytes | Helps in assessing α-naphthyl butyrate esterase activity, which is a selective cytochemical marker for monocytes. | scientificlabs.comthegoodscentscompany.com |

The assay using 1-naphthyl butyrate has proven to be a powerful tool in toxicology, physiology, and clinical diagnostics. nih.govthegoodscentscompany.com The potential adaptation of such assays to use this compound could offer a way to characterize esterases with specificity towards bulkier alcohol moieties.

Potential for this compound as a Substrate in Bioremediation Research

Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants. nih.govfrontiersin.org The chemical structure of this compound suggests it could be a viable substrate for bioremediation research, particularly for sites contaminated with polycyclic aromatic hydrocarbons (PAHs) and their derivatives.

The potential for its biodegradation is high because its constituent components, a naphthalene derivative and butyrate, are known to be biodegradable by various microorganisms. frontiersin.orgmdpi.com

Naphthalene Moiety: The naphthalene ring is a well-studied PAH, and numerous bacterial species from genera such as Pseudomonas, Rhodococcus, and Burkholderia are capable of degrading it. frontiersin.orgnih.gov The degradation is typically initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage and funneling of the products into central metabolic pathways. frontiersin.orgnih.gov The degradation of substituted naphthalenes, like methylnaphthalene, also proceeds via similar oxidative pathways. frontiersin.orgnih.gov

Butyrate Moiety: The butyrate chain is a simple short-chain fatty acid that can be utilized as a carbon and energy source by a vast range of microorganisms. mdpi.com In the context of bioremediation, butyrate can also serve as an electron donor for anaerobic processes like reductive dechlorination. nih.govmdpi.com

The enzymatic hydrolysis of this compound would be the critical first step in its bioremediation. This would release 1-naphthalenemethanol and butyric acid. Microorganisms possessing both potent esterases and pathways for aromatic hydrocarbon degradation would be ideal candidates for its complete mineralization.

The use of this compound in bioremediation research could include:

Screening for Novel Enzymes: It could be used as a specific substrate to isolate and characterize novel esterases from environmental samples that are capable of hydrolyzing bulky esters.

Enrichment of Microbial Consortia: It could be used as a sole carbon source to enrich for microbial consortia from contaminated sites that are capable of degrading complex aromatic esters.

Studying Metabolic Pathways: Its degradation can serve as a model to understand the synergistic action of different metabolic pathways (ester hydrolysis, aromatic degradation, and fatty acid metabolism) within a single organism or a microbial community. frontiersin.orgnih.gov

While direct bioremediation studies on this compound are yet to be published, the extensive knowledge of naphthalene and ester biodegradation provides a strong foundation for its potential application in this field.

Table of Mentioned Chemical Compounds

Compound Name
1,2-dihydroxynaphthalene
1-Naphthol
1-Naphthalenemethanol
1-Naphthyl Butyrate
This compound
Acetyl-CoA
Butyric Acid
Carbaryl (1-naphthyl N-methylcarbamate)
Catechol
Methylnaphthalene
p-Nitrophenyl butyrate
Paraoxon

Emerging Research Directions for 1 Naphthylmethyl Butyrate

Discovery of Novel Enzymes and Biocatalysts Utilizing 1-Naphthylmethyl Butyrate (B1204436)

The search for novel enzymes with specific catalytic activities is crucial for various biotechnological applications. 1-Naphthylmethyl butyrate has been employed as a substrate in screening assays to identify and characterize new esterases from diverse biological sources.

Research on the lignocellulose-degrading actinomycete Streptomyces viridosporus T7A revealed the production of multiple extracellular esterases. nih.govnih.gov Substrate specificity assays demonstrated that these enzymes could hydrolyze α-naphthyl butyrate, among other substrates like α-naphthyl acetate (B1210297) and p-nitrophenyl butyrate. nih.gov This finding suggests a role for these esterases in the breakdown of ester linkages within the complex structure of lignocellulose. nih.govnih.gov A comparative study of the wild-type S. viridosporus and genetically manipulated strains with enhanced lignin-degrading capabilities showed that the overproducing strains exhibited higher and more persistent esterase activities. nih.gov

In the field of entomology, analysis of esterase isozymes in the sugarcane borer, Diatraea saccharalis, identified eight distinct esterase loci. Notably, the isozyme designated as Est-4 showed substrate specificity for both 4-methylumbelliferyl butyrate and α-naphthyl butyrate. nih.gov Similarly, studies on the western flower thrips, Frankliniella occidentalis, have utilized the ratio of hydrolysis of α-naphthyl acetate to α-naphthyl butyrate to differentiate between susceptible and insecticide-resistant individuals. researchgate.netscience.govresearchgate.net

Furthermore, investigations into the esterases of the flounder (Platichthys flesus) have used a variety of substrates, including α-naphthyl butyrate, to establish an identification protocol for different esterase loci in liver and muscle tissues. nih.gov In a study of the marine fish sea bass and hake, α-naphthyl butyrate was one of the substrates used to measure carboxylesterase (CE) activities in different tissues, with the highest hydrolysis rates observed in the liver of sea bass with this substrate. acs.org These studies highlight the utility of this compound in discovering and characterizing novel biocatalysts from a wide range of organisms and environments.

Rational Engineering of Enzymes for Enhanced this compound Reactivity

Rational enzyme engineering aims to improve the catalytic properties of enzymes, such as activity, stability, and substrate specificity, through targeted modifications of their amino acid sequences. researchgate.net While studies specifically focused on enhancing reactivity towards this compound are not abundant, this substrate is utilized to characterize the outcomes of enzyme engineering efforts.

One study detailed the creation of an artificial esterase, named EsjA, which was displayed on the surface of E. coli. The substrate preferences of this engineered enzyme were compared to the original enzyme from which it was derived. Using substrates including α-naphthyl acetate, α-naphthyl butyrate, and α-naphthyl caproate, researchers found that the substrate preferences of the artificial EsjA were altered. researchgate.net This demonstrates how this compound can be used as a tool to assess the impact of rational design and engineering on an enzyme's function.

The general principles of rational design often involve analyzing the three-dimensional structure of an enzyme and its active site to predict mutations that will lead to desired changes in function. For instance, modifying the size and hydrophobicity of the substrate-binding pocket can alter an enzyme's preference for different substrates. The hydrolysis of this compound can then serve as a benchmark to quantify the success of these engineering strategies.

Development of Advanced Biosensors and Reporter Systems Based on this compound

The enzymatic hydrolysis of this compound, which releases an easily detectable product, makes it a suitable component for biosensors and reporter systems designed to measure esterase activity.

A notable application is the development of a screening platform using microplates with integrated pH-dependent optical sensors. researchgate.net In this system, whole E. coli cells displaying an engineered esterase on their surface were added to the microplate wells. The hydrolysis of substrates like α-naphthyl butyrate by the surface-displayed esterase leads to the production of butyric acid, which causes a change in the pH of the medium. This pH shift is then detected by the integrated optical sensors, providing a real-time measurement of enzyme activity. researchgate.net This technology serves as a high-throughput screening tool for directed evolution of enzymes, where large libraries of enzyme variants can be rapidly assayed for improved activity.

The principle of this system is based on the following reaction: this compound + H₂O --(Esterase)--> 1-Naphthol (B170400) + Butyric Acid

The production of butyric acid lowers the pH, which is the signal transduced by the sensor. This approach avoids the need for chromogenic or fluorogenic reagents and can be performed with living cells, offering a significant advantage for in vivo studies and high-throughput screening applications.

Integration of this compound Assays in Systems Biology Studies

Systems biology aims to understand the complex interactions within biological systems. While direct integration of a "this compound assay" into large-scale systems biology studies is not yet a widespread practice, the assay serves as a critical tool for studying enzymes that are part of larger biological networks, particularly in the context of disease.

Butyrate itself is a key molecule in cellular metabolism and signaling, acting as a histone deacetylase (HDAC) inhibitor and influencing gene expression, cell differentiation, and apoptosis. Assays using this compound can help to identify and characterize the esterases that may be involved in modulating the levels of butyrate or are affected by it.

A significant application is in the field of hematology and oncology. The staining for α-naphthyl butyrate esterase activity is a classic cytochemical method used to identify monocytes in blood and bone marrow smears. alfa-chemistry.com This is particularly important in the diagnosis and classification of leukemias. For instance, in chronic myelomonocytic leukemia (CMML), dual staining with α-naphthyl butyrate-esterase and naphthol AS-D chloroacetate (B1199739) esterase can help to distinguish the monocytic component of the disease. nih.gov Pure monocytic cells stain positive for α-naphthyl butyrate-esterase, a characteristic that aids in their identification and in the differential diagnosis of monocytosis. nih.gov

Furthermore, research in prostate cancer has shown that non-tumorigenic and tumorigenic prostate cells exhibit different esterase activity profiles when tested with chiral analogs of α-naphthyl acetate. osti.gov This suggests that esterase profiling, using substrates like this compound and its derivatives, could be a valuable tool in cancer diagnostics and in understanding the metabolic reprogramming that occurs in cancer cells. These applications demonstrate how a specific enzyme assay can provide crucial data points for understanding complex disease states at a systems level.

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer: Refer to explosive chemical handling guidelines due to its naphthalene backbone . Use explosion-proof refrigerators for storage and conduct reactivity screening (DSC/TGA) before scaling up synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.